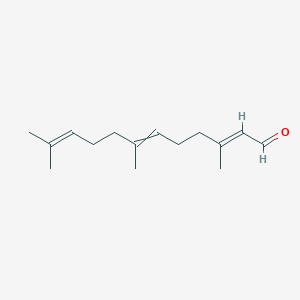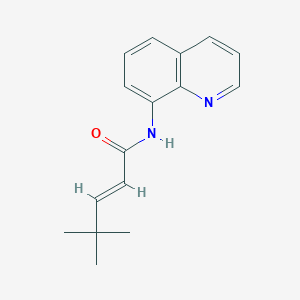
(2E)-3,7,11-trimethyldodeca-2,6,10-trienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3,7,11-trimethyldodeca-2,6,10-trienal is an organic compound with the molecular formula C15H24O It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain This compound is notable for its structure, which includes three double bonds and three methyl groups, making it a triene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3,7,11-trimethyldodeca-2,6,10-trienal typically involves the use of starting materials such as isoprene units. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the ylide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. Catalysts such as palladium or nickel complexes can be used to facilitate the coupling reactions required to form the triene structure. These methods are optimized for higher yields and purity, making them suitable for large-scale production.
化学反应分析
Types of Reactions
(2E)-3,7,11-trimethyldodeca-2,6,10-trienal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like hydrogen halides (HX) or halogens (X2) can be used under controlled conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are halogenated derivatives of the original compound.
科学研究应用
(2E)-3,7,11-trimethyldodeca-2,6,10-trienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
作用机制
The mechanism of action of (2E)-3,7,11-trimethyldodeca-2,6,10-trienal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s double bonds also allow it to participate in various addition reactions, which can affect cellular processes.
相似化合物的比较
Similar Compounds
- (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl propionate
- (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl acetate
Uniqueness
What sets (2E)-3,7,11-trimethyldodeca-2,6,10-trienal apart from similar compounds is its aldehyde functional group. This group imparts unique reactivity and potential for forming covalent bonds with biological molecules, making it particularly interesting for research in medicinal chemistry and biochemistry.
属性
分子式 |
C15H24O |
|---|---|
分子量 |
220.35 g/mol |
IUPAC 名称 |
(2E)-3,7,11-trimethyldodeca-2,6,10-trienal |
InChI |
InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9?,15-11+ |
InChI 键 |
YHRUHBBTQZKMEX-DPQDBRBTSA-N |
手性 SMILES |
CC(=CCCC(=CCC/C(=C/C=O)/C)C)C |
规范 SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14123339.png)
![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B14123340.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B14123350.png)
![4-amino-N-{4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridin-2-yl}benzenesulfonamide](/img/structure/B14123351.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14123355.png)
![N-(2-ethyl-6-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14123362.png)
![6-Bromo-5-methoxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14123365.png)

![2-[1-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B14123372.png)




![Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]-](/img/structure/B14123418.png)
